molecular formula C10H10N4S B1436501 (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide CAS No. 6868-28-6

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide

Cat. No.: B1436501
CAS No.: 6868-28-6
M. Wt: 218.28 g/mol
InChI Key: RZOVCYGQNDYSCH-AWNIVKPZSA-N
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Description

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H10N4S and its molecular weight is 218.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63786. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(E)-1H-indol-3-ylmethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-10(15)14-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,(H3,11,14,15)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOVCYGQNDYSCH-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17504133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6868-28-6
Record name NSC63786
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name INDOLE-3-CARBOXALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: How does 1H-indole-3-carbaldehyde thiosemicarbazone interact with metals, and what structural insights are available?

A: 1H-Indole-3-carbaldehyde thiosemicarbazone acts as a bidentate ligand, chelating metal ions through its azomethine nitrogen and deprotonated sulfur atom []. X-ray diffraction studies have confirmed this bidentate coordination mode, revealing that the compound exists in its thiol tautomeric form within the solid-state metal complexes []. This chelation behavior has been observed with various metal ions, including Ni(II), Cu(II), Zn(II), and Cd(II) [].

Q2: What are the key spectroscopic characteristics used to identify and confirm the formation of 1H-indole-3-carbaldehyde thiosemicarbazone and its metal complexes?

A: Several spectroscopic techniques are instrumental in characterizing 1H-indole-3-carbaldehyde thiosemicarbazone. The formation of the Schiff base is confirmed by the presence of a characteristic C=N stretching band in the infrared (IR) spectrum, typically appearing in the range of 1550-1650 cm-1 []. Additionally, the absence of a band around 1700 cm-1, attributable to C=O stretching, further supports the complete condensation of the carbonyl group during Schiff base formation []. Upon complexation with metals, reductions in the intensity of the thione sulfur and keto oxygen bands are observed, signifying their involvement in metal coordination [].

Q3: What is the crystallographic arrangement of 1H-indole-3-carbaldehyde thiosemicarbazone in its solid state?

A: In the crystal structure of 1H-indole-3-carbaldehyde thiosemicarbazone, molecules are linked together through N—H···S hydrogen bonds, where the sulfur atom acts as a hydrogen-bond acceptor [, ]. This interaction involves the aromatic NH, aliphatic NH, and terminal NH2 groups of neighboring molecules, ultimately forming a linear hydrogen-bonded chain structure [, ]. Interestingly, the asymmetric unit of this compound contains two independent molecules [].

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